molecular formula C18H15ClN2O3 B12589157 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-04-5

5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12589157
CAS No.: 648897-04-5
M. Wt: 342.8 g/mol
InChI Key: RVSGXBUESLOEDA-UHFFFAOYSA-N
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Description

5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a nitrophenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, nitrophenyl, and isopropoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques, is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The chloro and nitrophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-(2-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
  • 5-Chloro-7-(4-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline
  • 5-Chloro-7-(3-nitrophenyl)-8-methoxyquinoline

Uniqueness

Compared to similar compounds, 5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the isopropoxy group at the 8-position, in particular, can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

648897-04-5

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

5-chloro-7-(3-nitrophenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H15ClN2O3/c1-11(2)24-18-15(12-5-3-6-13(9-12)21(22)23)10-16(19)14-7-4-8-20-17(14)18/h3-11H,1-2H3

InChI Key

RVSGXBUESLOEDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)[N+](=O)[O-])Cl)C=CC=N2

Origin of Product

United States

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